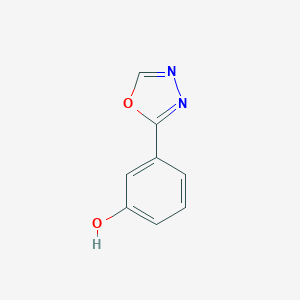

3-(1,3,4-Oxadiazol-2-yl)phenol

Description

Properties

IUPAC Name |

3-(1,3,4-oxadiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-3-1-2-6(4-7)8-10-9-5-12-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMNFUDFDBVTHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401702 | |

| Record name | 3-(1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5378-29-0 | |

| Record name | 3-(1,3,4-Oxadiazol-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5378-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3,4-oxadiazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold

An In-depth Technical Guide to the Synthesis and Characterization of 3-(1,3,4-Oxadiazol-2-yl)phenol

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester functionalities make it a cornerstone in the design of novel therapeutic agents.[4][5] Compounds incorporating this scaffold exhibit a remarkable breadth of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][3][5][6]

This compound, specifically, combines the versatile oxadiazole core with a phenolic group, a key pharmacophore known for its hydrogen bonding capabilities and antioxidant properties. This strategic combination presents a valuable building block for developing new chemical entities with enhanced biological activity and targeted interactions. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this target compound, grounded in established chemical principles and analytical validation.

Part 1: The Synthetic Pathway - From Carboxylic Acid to Heterocycle

The most reliable and frequently employed synthesis of 2,5-disubstituted 1,3,4-oxadiazoles begins with a carboxylic acid and a hydrazide. For the synthesis of this compound, the logical and most direct route starts from commercially available 3-hydroxybenzoic acid. The overall strategy involves two key transformations: the formation of an acylhydrazide intermediate, followed by a cyclodehydration reaction to form the oxadiazole ring.

Synthetic Scheme Overview

The synthesis is a two-step process starting from 3-hydroxybenzoic acid.

Caption: Synthetic workflow for this compound.

Rationale for Method Selection

-

Starting Material: 3-Hydroxybenzoic acid is an inexpensive, stable, and readily available starting material, making this route economically viable and scalable.[7]

-

Intermediate Formation: The conversion of a carboxylic acid to its corresponding hydrazide is a robust and high-yielding process. It typically proceeds through an ester intermediate to avoid side reactions with the acidic proton of the carboxylic acid and the basic hydrazine.

-

Cyclodehydration: The critical step is the intramolecular cyclodehydration of the diacylhydrazine intermediate (formed in situ). Phosphorus oxychloride (POCl₃) is a powerful and effective dehydrating agent for this transformation, widely cited for its efficacy in synthesizing 1,3,4-oxadiazoles from acid hydrazides and carboxylic acids.[1][8][9] It facilitates the ring closure under relatively mild reflux conditions. Other dehydrating agents like thionyl chloride, polyphosphoric acid, or triflic anhydride can also be used, but POCl₃ offers a good balance of reactivity, cost, and ease of handling.[10][11]

Detailed Experimental Protocol

Step 1: Synthesis of 3-Hydroxybenzohydrazide (Intermediate)

-

Esterification: To a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 3-hydroxybenzoate ester, which can be used in the next step without further purification.

-

Hydrazinolysis: Dissolve the crude methyl 3-hydroxybenzoate (1.0 eq) in ethanol (10 vol).

-

Add hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq) dropwise to the solution.

-

Heat the mixture to reflux for 8-12 hours. The product often precipitates out of the solution upon cooling.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 3-hydroxybenzohydrazide as a white solid.

Step 2: Synthesis of this compound (Final Product)

-

In a round-bottom flask, create a slurry of 3-hydroxybenzohydrazide (1.0 eq) and 3-hydroxybenzoic acid (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol).

-

Causality Note: POCl₃ serves as both the solvent and the cyclodehydrating agent. The initial reaction forms an N,N'-diacylhydrazine intermediate which is then cyclized.

-

Slowly heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Self-Validation/Workup: Carefully and slowly pour the reaction mixture into crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃ and precipitates the crude product. Caution: This is a highly exothermic reaction.

-

Stir the resulting suspension for 30-60 minutes until all the ice has melted.

-

Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7) to remove any residual acid.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Part 2: Comprehensive Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Caption: Integrated workflow for the characterization of the target compound.

Physical Characterization

-

Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product. A single spot in a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexane) indicates high purity.

-

Melting Point: A sharp and defined melting point is a key indicator of purity. The literature value should be compared with the experimental result.

Spectroscopic Analysis

The combination of NMR, IR, and Mass Spectrometry provides unambiguous structural confirmation.[11][12]

Table 1: Summary of Expected Analytical Data

| Technique | Expected Result / Characteristic Signals | Rationale for Confirmation |

| ¹H NMR | ~9.5-10.5 ppm (s, 1H, -OH)~7.0-8.0 ppm (m, 8H, Ar-H) | Disappearance of the carboxylic acid proton. Appearance of a phenolic -OH proton. Complex multiplet pattern for the eight aromatic protons confirms the presence of two substituted benzene rings. |

| ¹³C NMR | ~164-166 ppm (C=N, oxadiazole)~156-158 ppm (Ar C-OH)~115-135 ppm (Ar C-H, Ar C-C) | Key signals for the two equivalent carbons of the oxadiazole ring appear significantly downfield. Confirms the heterocyclic core and the phenolic carbon. |

| FT-IR | ~3200-3400 cm⁻¹ (broad, O-H)~1610-1630 cm⁻¹ (C=N)~1550-1580 cm⁻¹ (C=C)~1020-1070 cm⁻¹ (C-O-C) | Disappearance of the broad carboxylic acid O-H stretch (~2500-3300 cm⁻¹). Appearance of a phenolic O-H band. Presence of characteristic C=N and C-O-C stretching vibrations confirms the formation of the oxadiazole ring.[13][14] |

| Mass Spec. | [M+H]⁺ peak at m/z = 239.07 | The molecular ion peak corresponding to the exact mass of the target compound (C₁₄H₁₀N₂O₂) provides definitive confirmation of the molecular formula. |

Expert Insights on Spectral Interpretation:

-

¹H NMR: The symmetry of the molecule (two identical 3-hydroxyphenyl groups) simplifies the spectrum. You should expect four distinct signals for the aromatic protons on each ring, which will overlap, creating a complex but interpretable pattern in the aromatic region. The phenolic proton is typically a broad singlet and may exchange with D₂O.

-

¹³C NMR: The most telling signals are the two equivalent carbons of the 1,3,4-oxadiazole ring, which are expected in the ~165 ppm region.[13][15][16] This is a definitive marker for successful cyclization.

-

FT-IR: The "fingerprint" of success in the IR spectrum is the disappearance of the carbonyl (C=O) absorption from the 3-hydroxybenzohydrazide intermediate (typically ~1650-1680 cm⁻¹) and the appearance of the characteristic C=N and C-O-C stretches of the oxadiazole ring.[9]

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition, providing an exact mass that matches the calculated value for C₁₄H₁₀N₂O₂ to within a few parts per million (ppm).[9]

References

- 1. mdpi.com [mdpi.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 3-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 9. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journalspub.com [journalspub.com]

- 13. nanobioletters.com [nanobioletters.com]

- 14. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 15. asianpubs.org [asianpubs.org]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(1,3,4-Oxadiazol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(1,3,4-Oxadiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole motif is a key pharmacophore, and understanding the properties of its derivatives is crucial for rational drug design and development.[1] This document delves into the synthesis, spectroscopic characterization, and critical physicochemical parameters—solubility, acidity (pKa), and lipophilicity (logP)—of this compound. By integrating theoretical principles with detailed, field-proven experimental protocols, this guide serves as an essential resource for researchers aiming to harness the therapeutic potential of this class of molecules.

Introduction: The Significance of this compound in Drug Discovery

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[2][3] This moiety is recognized as a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles.[4] Consequently, 1,3,4-oxadiazole derivatives have garnered substantial attention for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5]

This compound incorporates both the versatile 1,3,4-oxadiazole core and a phenolic hydroxyl group. This combination of a hydrogen bond acceptor/donor (phenol) and a metabolically stable heterocyclic core makes it an attractive scaffold for targeting a variety of biological targets. The physicochemical properties of this molecule, such as its solubility, ionization state at physiological pH, and ability to partition between aqueous and lipid environments, are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.

This guide provides a detailed examination of these critical properties, offering both a theoretical framework and practical methodologies for their assessment.

Synthesis and Structural Elucidation

A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of diacylhydrazines using a dehydrating agent.[6] For this compound, a plausible and efficient synthetic route begins with the commercially available 3-hydroxybenzoic acid.

Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

-

Formation of the Hydrazide: 3-Hydroxybenzoic acid is first converted to its corresponding methyl ester, which then reacts with hydrazine hydrate to yield 3-hydroxybenzohydrazide.[7][8]

-

Cyclization to the Oxadiazole: The 3-hydroxybenzohydrazide is then acylated, for instance with formic acid or a derivative, followed by cyclodehydration to form the 1,3,4-oxadiazole ring. A variety of cyclizing agents can be employed, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid.[9]

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the phenol ring (multiplets, ~δ 6.8-7.8 ppm).- A singlet for the oxadiazole proton (~δ 8.5-9.0 ppm).- A broad singlet for the phenolic hydroxyl proton (~δ 9.5-10.5 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons of the phenol ring (~δ 110-160 ppm).- Carbons of the 1,3,4-oxadiazole ring (~δ 155-165 ppm). |

| IR (KBr) | - Broad O-H stretching of the phenolic group (~3200-3400 cm⁻¹).- Aromatic C-H stretching (~3000-3100 cm⁻¹).- C=N stretching of the oxadiazole ring (~1610-1650 cm⁻¹).- C-O-C stretching of the oxadiazole ring (~1020-1070 cm⁻¹). |

| Mass Spec. | - Molecular ion peak [M]⁺ at m/z 162.04. |

Core Physicochemical Properties: Experimental Determination

The following sections detail the established experimental protocols for determining the solubility, pKa, and logP of this compound. These methods are designed to be self-validating and provide the robust data required for drug development.

Aqueous Solubility

Aqueous solubility is a critical parameter that influences a drug's dissolution rate and subsequent absorption. The "shake-flask" method is a widely accepted and reliable technique for determining thermodynamic solubility.

-

Preparation: Add an excess amount of crystalline this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed, clear glass vial.

-

Equilibration: Agitate the vial at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Phase Separation: Allow the suspension to stand undisturbed or centrifuge to separate the solid from the supernatant.

-

Quantification: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Dilute the sample appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in units such as mg/mL or µM.

Acidity Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH. For this compound, the phenolic hydroxyl group is the primary acidic center. Potentiometric titration is a precise method for pKa determination.[13]

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure complete dissolution. The final concentration should be in the millimolar range.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostated vessel and purge with nitrogen to exclude atmospheric CO₂.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH value after each addition, ensuring the reading stabilizes.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be plotted to accurately identify the equivalence point.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment. The shake-flask method using n-octanol and water is the gold standard for logP determination.

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours, followed by separation of the two phases.

-

Partitioning: Dissolve a known amount of this compound in one of the pre-saturated phases (e.g., n-octanol). Add a known volume of the other pre-saturated phase.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Summary of Physicochemical Properties and Their Implications

Table 2: Summary of Physicochemical Properties of this compound

| Property | Predicted/Expected Value | Significance in Drug Development |

| Molecular Formula | C₈H₆N₂O₂ | Defines the elemental composition. |

| Molecular Weight | 162.15 g/mol [12] | Influences diffusion and transport across membranes. |

| Aqueous Solubility | Low to moderate (predicted) | Affects dissolution, absorption, and formulation options. |

| pKa (Phenolic OH) | ~8-10 (estimated) | Determines the ionization state at physiological pH (7.4), impacting solubility, permeability, and receptor binding. |

| logP | ~1.1 (XLogP3 prediction)[12] | Indicates the balance between hydrophilicity and lipophilicity, which is crucial for membrane permeability and distribution. |

Conclusion

This compound is a molecule with significant potential in drug discovery, owing to its combination of a stable heterocyclic core and a reactive phenolic moiety. A thorough understanding of its physicochemical properties is paramount for the successful development of drug candidates based on this scaffold. This guide has provided a framework for the synthesis and characterization of this compound, along with detailed protocols for the experimental determination of its key physicochemical parameters. The data generated from these methodologies will empower researchers to make informed decisions in the optimization of lead compounds, ultimately accelerating the journey from discovery to clinical application.

References

- 1. jpbsci.com [jpbsci.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-HYDROXYBENZHYDRAZIDE | 5818-06-4 [chemicalbook.com]

- 8. 3-Hydroxybenzoic hydrazide 98 5818-06-4 [sigmaaldrich.com]

- 9. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. op.niscpr.res.in [op.niscpr.res.in]

- 12. This compound | C8H6N2O2 | CID 4300762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(1,3,4-Oxadiazol-2-yl)phenol (CAS: 5378-29-0): A Versatile Scaffold in Drug Discovery

Introduction: The Prominence of the 1,3,4-Oxadiazole Moiety in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to act as a bioisostere for ester and amide functionalities, contribute to enhanced metabolic stability and favorable pharmacokinetic profiles in drug candidates.[3][4] This versatile core is present in a number of commercially available drugs, such as the antiviral raltegravir and the antibacterial furamizole.[5] The incorporation of a phenolic group, as seen in 3-(1,3,4-Oxadiazol-2-yl)phenol, introduces a hydroxyl moiety capable of forming crucial hydrogen bonds with biological targets, further enhancing its potential as a pharmacologically active agent.[6] This guide provides a comprehensive technical overview of this compound, detailing its synthesis, physicochemical properties, and exploring its potential therapeutic applications with a focus on anticancer, antimicrobial, and anti-inflammatory activities based on studies of closely related analogues.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug development. Key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 5378-29-0 | |

| Molecular Formula | C₈H₆N₂O₂ | |

| Molecular Weight | 162.15 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Likely a solid at room temperature | General knowledge |

| Solubility | Expected to have moderate solubility in polar organic solvents | [6] |

Spectroscopic Characterization:

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons of the phenol ring and the single proton on the oxadiazole ring. The phenolic hydroxyl proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display characteristic peaks for the carbon atoms of the phenol and oxadiazole rings. The two carbons of the oxadiazole ring are expected to resonate at approximately 163-167 ppm.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band corresponding to the O-H stretching of the phenolic group, along with characteristic peaks for C-H aromatic stretching, C=N stretching of the oxadiazole ring, and C-O stretching.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 3-hydroxybenzoic acid. The following protocol is a well-established route for the formation of 1,3,4-oxadiazoles from corresponding hydrazides. A key intermediate in this synthesis is 3-hydroxybenzohydrazide.

Workflow for the Synthesis of this compound:

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of Methyl 3-hydroxybenzoate

-

To a solution of 3-hydroxybenzoic acid (1 equivalent) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-hydroxybenzoate.

Step 2: Synthesis of 3-Hydroxybenzohydrazide

-

Dissolve methyl 3-hydroxybenzoate (1 equivalent) in ethanol (10 volumes).

-

Add hydrazine hydrate (2-3 equivalents) to the solution.

-

Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature, and the product, 3-hydroxybenzohydrazide, will precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.[8]

Step 3: Synthesis of this compound

-

A mixture of 3-hydroxybenzohydrazide (1 equivalent) and triethyl orthoformate (5-10 equivalents) is heated to reflux for 6-8 hours.

-

The progress of the cyclization reaction is monitored by TLC.

-

After the reaction is complete, the excess triethyl orthoformate is removed by distillation under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the final product, this compound.

Potential Therapeutic Applications and Underlying Mechanisms

While specific biological data for this compound is limited in the reviewed literature, the extensive research on its derivatives provides strong evidence for its potential in several therapeutic areas.

Anticancer Activity

The 1,3,4-oxadiazole scaffold is a cornerstone in the design of novel anticancer agents.[5] Derivatives have been shown to exhibit cytotoxic effects against a wide range of cancer cell lines, including those of the breast, lung, colon, and central nervous system.[9][10]

Potential Mechanisms of Anticancer Action:

The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to interfere with various cellular processes critical for cancer cell proliferation and survival.

Figure 2: Potential anticancer mechanisms of 1,3,4-oxadiazole derivatives.

-

Enzyme Inhibition: Many oxadiazole derivatives function as inhibitors of crucial enzymes involved in cancer progression, such as tyrosine kinases and histone deacetylases (HDACs).[4]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[11]

-

Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, preventing the uncontrolled division of cancer cells.[12]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[3]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][13]

Potential Mechanisms of Antimicrobial Action:

The antimicrobial effects of these compounds are believed to arise from their ability to disrupt essential microbial processes.

-

Enzyme Inhibition: They may inhibit enzymes crucial for microbial survival, such as DNA gyrase or other enzymes involved in cell wall synthesis.[14]

-

Disruption of Cell Membrane Integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane, leading to cell lysis.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Several 1,3,4-oxadiazole derivatives have been reported to possess potent anti-inflammatory properties.[2][15] The presence of the phenol group in the target compound suggests a potential for radical scavenging and antioxidant activity, which can contribute to its anti-inflammatory effects.

Potential Mechanisms of Anti-inflammatory Action:

The anti-inflammatory effects of oxadiazole derivatives are often linked to the modulation of inflammatory pathways.

-

Inhibition of Pro-inflammatory Enzymes: These compounds may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key in the production of inflammatory mediators such as prostaglandins and leukotrienes.[6][9]

-

Cytokine Modulation: They may also modulate the production of pro-inflammatory cytokines.[13]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds.[1][16]

-

Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer this compound or a vehicle control orally or intraperitoneally to the animals. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Safety and Toxicology

Preliminary safety data for this compound suggests that it may cause skin and eye irritation and may be harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents a promising chemical entity with a versatile scaffold that holds significant potential for the development of new therapeutic agents. While direct biological data on this specific compound is emerging, the extensive research on its derivatives strongly supports its potential as a lead compound for anticancer, antimicrobial, and anti-inflammatory drug discovery programs. Future research should focus on the detailed biological evaluation of this compound to elucidate its specific mechanisms of action and to perform structure-activity relationship (SAR) studies to optimize its therapeutic potential. The synthesis of a focused library of derivatives based on this core structure could lead to the identification of novel drug candidates with improved efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Spectroscopic Guide to 3-(1,3,4-Oxadiazol-2-yl)phenol: Unveiling Molecular Structure through NMR and IR Analysis

This in-depth technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 3-(1,3,4-Oxadiazol-2-yl)phenol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its ¹H NMR, ¹³C NMR, and IR spectra. Beyond a mere presentation of data, this guide delves into the rationale behind the spectral patterns, offering insights grounded in the principles of spectroscopic analysis and the compound's unique molecular architecture. The methodologies and interpretations presented herein are intended to serve as a practical reference for the characterization of similar 1,3,4-oxadiazole derivatives, a class of compounds of significant interest in medicinal chemistry.[1][2]

Introduction to this compound

This compound, with the chemical formula C₈H₆N₂O₂ and CAS number 5378-29-0, is a bifunctional aromatic compound featuring a phenol ring linked to a 1,3,4-oxadiazole moiety.[3][4] The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, and it is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][5] The presence of the phenolic hydroxyl group further enhances its potential for biological interactions and provides a site for further chemical modification.

Accurate structural elucidation is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose. This guide will provide a detailed interpretation of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, correlating the observed spectral features with its molecular structure.

Molecular Structure and Spectroscopic Correlations

To facilitate the interpretation of the spectral data, it is essential to first examine the molecular structure of this compound and anticipate the expected spectroscopic signals.

"C1" -- "C2" [style=solid]; "C2" -- "C3" [style=solid]; "C3" -- "C4" [style=solid]; "C4" -- "C5" [style=solid]; "C5" -- "C6" [style=solid]; "C6" -- "C1" [style=solid]; "C1" -- "O1" [style=solid]; "O1" -- "H1" [style=solid]; "C2" -- "H2" [style=solid]; "C4" -- "H3" [style=solid]; "C5" -- "H4" [style=solid]; "C3" -- "C7" [style=solid]; "C7" -- "N1" [style=solid]; "N1" -- "N2" [style=solid]; "N2" -- "C8" [style=solid]; "C8" -- "O2" [style=solid]; "O2" -- "C7" [style=solid]; "C8" -- "H5" [style=solid];

// Aromatic bonds "C1" -- "C2" [style=dotted]; "C2" -- "C3" [style=dotted]; "C3" -- "C4" [style=dotted]; "C4" -- "C5" [style=dotted]; "C5" -- "C6" [style=dotted]; "C6" -- "C1" [style=dotted]; }

Figure 1: Chemical structure of this compound.¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the proton on the oxadiazole ring.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like the phenolic -OH.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.

-

Data Acquisition: Acquire the spectrum at room temperature. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Data Summary

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~9.5 - 10.5 | Singlet | 1H | Phenolic OH |

| 2 | ~8.5 - 9.0 | Singlet | 1H | Oxadiazole C-H |

| 3 | ~7.2 - 7.8 | Multiplet | 4H | Aromatic C-H |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound would exhibit the following key features:

-

Phenolic Proton (-OH): A broad singlet is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm. The exact chemical shift and broadness of this peak can be influenced by the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

-

Oxadiazole Proton: The proton attached to the C5 position of the 1,3,4-oxadiazole ring is expected to resonate as a sharp singlet in the downfield region, likely between δ 8.5 and 9.0 ppm. This significant downfield shift is due to the deshielding effect of the electronegative oxygen and nitrogen atoms within the heterocyclic ring.

-

Aromatic Protons: The four protons on the meta-substituted benzene ring will appear as a complex multiplet in the aromatic region, typically between δ 7.2 and 7.8 ppm. The substitution pattern will lead to distinct coupling patterns, which may be resolved at higher magnetic field strengths.

¹³C NMR Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: The same NMR spectrometer used for ¹H NMR can be used.

-

Data Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is usually necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

¹³C NMR Data Summary

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~160 - 165 | Oxadiazole C=N |

| 2 | ~155 - 160 | Phenolic C-OH |

| 3 | ~150 - 155 | Oxadiazole C-O |

| 4 | ~130 - 135 | Aromatic C-H |

| 5 | ~120 - 125 | Aromatic C-C (ipso) |

| 6 | ~115 - 120 | Aromatic C-H |

| 7 | ~110 - 115 | Aromatic C-H |

| 8 | ~105 - 110 | Aromatic C-H |

Interpretation of the ¹³C NMR Spectrum

The interpretation of the ¹³C NMR spectrum is based on the expected chemical shifts for carbons in different chemical environments:

-

Oxadiazole Carbons: The two carbon atoms of the 1,3,4-oxadiazole ring are expected to appear at very downfield shifts due to the strong deshielding effects of the adjacent heteroatoms. The carbon atom double-bonded to nitrogen (C2) will likely be in the δ 160-165 ppm range, while the carbon atom single-bonded to oxygen and double-bonded to nitrogen (C5) will be in a similar downfield region.[6]

-

Phenolic Carbon: The carbon atom of the benzene ring attached to the hydroxyl group (C-OH) will also be significantly deshielded and is expected to resonate in the δ 155-160 ppm region.

-

Aromatic Carbons: The remaining five carbons of the benzene ring will appear in the typical aromatic region of δ 105-135 ppm. The ipso-carbon, to which the oxadiazole ring is attached, will have a distinct chemical shift compared to the protonated aromatic carbons. The specific chemical shifts of the protonated carbons will be influenced by the electronic effects of the hydroxyl and oxadiazolyl substituents.

IR Spectral Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet, where a small amount of the solid compound is ground with KBr powder and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.

IR Data Summary

| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300 - 3100 | Broad, Strong | O-H stretch | Phenolic -OH |

| ~3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| ~1620 - 1580 | Medium to Strong | C=N stretch | Oxadiazole ring |

| ~1500 - 1400 | Medium to Strong | C=C stretch | Aromatic ring |

| ~1250 - 1150 | Strong | C-O stretch | Phenolic C-O |

| ~1100 - 1000 | Medium | C-O-C stretch | Oxadiazole ring |

Interpretation of the IR Spectrum

The IR spectrum of this compound provides clear evidence for its key functional groups:

-

Phenolic -OH Group: A prominent broad absorption band in the region of 3300-3100 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to intermolecular hydrogen bonding.

-

Aromatic C-H Stretching: Weaker absorptions between 3100 and 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic ring.

-

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the oxadiazole ring and the C=C bonds in the aromatic ring are expected to appear in the 1620-1400 cm⁻¹ region.

-

C-O Stretching: A strong band in the 1250-1150 cm⁻¹ range is indicative of the C-O stretching vibration of the phenolic group.

-

Oxadiazole Ring Vibrations: The characteristic vibrations of the 1,3,4-oxadiazole ring, including C-O-C stretching, typically appear in the fingerprint region between 1100 and 1000 cm⁻¹.[5]

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound provides a detailed and self-validating confirmation of its molecular structure. Each spectroscopic technique offers complementary information, and together they create a complete picture of the compound's chemical architecture. The interpretations provided in this guide, grounded in established spectroscopic principles and data from related compounds, serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of 1,3,4-oxadiazole derivatives. This foundational knowledge is crucial for advancing the development of new chemical entities with potential therapeutic applications.

References

- 1. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H6N2O2 | CID 4300762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 5378-29-0 | FAA37829 [biosynth.com]

- 5. journalspub.com [journalspub.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 3-(1,3,4-Oxadiazol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the molecular structure of 3-(1,3,4-Oxadiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole moiety is a well-established pharmacophore, and its combination with a phenol group presents a unique scaffold for the design of novel therapeutic agents. This document delves into the key chemical and physical properties, spectroscopic characterization, and a validated synthesis protocol for this molecule. Furthermore, it discusses the potential biological significance and offers insights into the causality behind experimental choices for its analysis, providing a valuable resource for researchers in drug discovery and development.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its remarkable pharmacological versatility. Compounds incorporating the 1,3,4-oxadiazole core have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The stability of the oxadiazole ring, its ability to participate in hydrogen bonding, and its role as a bioisostere for amide and ester functionalities contribute to its prevalence in drug design.[2] The subject of this guide, this compound, integrates this potent heterocyclic system with a phenolic group, a common feature in many biologically active natural products and synthetic drugs, suggesting a high potential for diverse pharmacological applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 5378-29-0 | |

| Molecular Formula | C₈H₆N₂O₂ | [3] |

| Molecular Weight | 162.15 g/mol | |

| IUPAC Name | This compound | [4] |

| SMILES | C1=CC(=CC(=C1)O)C2=NN=CO2 | |

| InChI | InChI=1S/C8H6N2O2/c11-7-3-1-2-6(4-7)8-10-9-5-12-8/h1-5,11H |

These fundamental properties are crucial for accurate documentation, database searching, and theoretical calculations.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of organic chemistry. A common and effective method involves the cyclodehydration of N,N'-diacylhydrazines. The following protocol is adapted from established methods for the synthesis of similar 1,3,4-oxadiazole derivatives and is tailored for the specific preparation of this compound.

Rationale for the Synthetic Approach

The chosen synthetic route, proceeding through a 3-hydroxybenzohydrazide intermediate, is favored for its reliability and the commercial availability of the starting materials. The cyclization step, a critical part of the synthesis, can be achieved using various dehydrating agents. This protocol utilizes a mild and efficient reagent to ensure a good yield and purity of the final product.

Experimental Protocol

Step 1: Synthesis of 3-Hydroxybenzohydrazide

-

To a solution of methyl 3-hydroxybenzoate (1 equivalent) in isopropanol, add hydrazine hydrate (5 equivalents).

-

Heat the reaction mixture at 90 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid, 3-hydroxybenzohydrazide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

-

A detailed protocol for the direct synthesis of the title compound from 3-hydroxybenzohydrazide involves its reaction with an orthoformate in the presence of an acid catalyst, or with other cyclizing agents. A specific protocol for a closely related compound involves the cyclization of an N'-acyl-3-hydroxybenzohydrazide.[2]

-

For the synthesis of the title compound, a common method involves the reaction of 3-hydroxybenzohydrazide with triethyl orthoformate.

-

In a round-bottom flask, dissolve 3-hydroxybenzohydrazide (1 equivalent) in an excess of triethyl orthoformate.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Note: The reaction conditions, including temperature and reaction time, may require optimization for the best yield and purity.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is an analysis of the expected spectral data based on the known characteristics of the 1,3,4-oxadiazole and phenol moieties.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the phenolic hydroxyl proton. The protons on the phenyl ring will exhibit a splitting pattern characteristic of a 1,3-disubstituted benzene ring. The oxadiazole proton will appear as a singlet in the downfield region.

-

Aromatic Protons (phenyl ring): Multiplets in the range of δ 7.0-8.0 ppm.

-

Oxadiazole Proton (-CH=N-): A singlet typically observed around δ 8.5-9.5 ppm.

-

Phenolic Proton (-OH): A broad singlet, the chemical shift of which is dependent on the solvent and concentration, typically in the range of δ 5.0-10.0 ppm.

Reference to experimental ¹H NMR data for this compound can be found in the SpectraBase.[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Oxadiazole Carbons: Two distinct signals in the downfield region, typically around δ 150-165 ppm, corresponding to the C=N carbons of the oxadiazole ring.

-

Aromatic Carbons (phenyl ring): Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the hydroxyl group will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (aromatic): Sharp peaks around 3000-3100 cm⁻¹.

-

C=N Stretch (oxadiazole ring): A characteristic absorption band around 1600-1650 cm⁻¹.

-

C-O-C Stretch (oxadiazole ring): An absorption band typically found in the 1020-1070 cm⁻¹ region.

-

C-O Stretch (phenolic): A strong band around 1200-1260 cm⁻¹.

Reference to an experimental FTIR spectrum (KBr wafer) for this compound is available.[4]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₈H₆N₂O₂. The fragmentation pattern would likely involve the cleavage of the oxadiazole ring and the loss of small neutral molecules like CO and N₂.

Molecular Structure and Computational Analysis

Predicted Molecular Geometry

DFT calculations would likely predict a largely planar structure due to the aromatic nature of both the phenyl and 1,3,4-oxadiazole rings. There may be a slight dihedral angle between the two rings. The bond lengths and angles would be consistent with the hybridizations of the constituent atoms.

Visualization of the Synthetic Pathway

The synthesis of this compound can be visualized as a two-step process.

Caption: Synthetic workflow for this compound.

Logical Relationship of Characterization Techniques

The structural elucidation of the target molecule is a self-validating process where different analytical techniques provide complementary information.

Caption: Interplay of analytical techniques for structural validation.

Biological Significance and Potential Applications

The presence of the 1,3,4-oxadiazole ring in numerous clinically used drugs underscores the therapeutic potential of this heterocyclic core. Derivatives of 1,3,4-oxadiazole have been extensively investigated and have shown a wide array of pharmacological activities.

Anticancer Potential

Many 1,3,4-oxadiazole derivatives have been reported to exhibit significant anticancer activity.[1] These compounds can act through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation, such as epidermal growth factor receptor (EGFR).[1] The phenolic hydroxyl group in this compound could also contribute to its anticancer potential, as phenolic compounds are known to possess antioxidant and pro-apoptotic properties.

Antimicrobial Activity

The 1,3,4-oxadiazole scaffold is a common feature in many antimicrobial agents. The nitrogen and oxygen heteroatoms in the ring can act as hydrogen bond acceptors, facilitating interactions with biological targets in microorganisms. The specific biological activity of this compound would need to be determined through in vitro assays against a panel of bacterial and fungal strains.

Other Potential Activities

Given the broad biological profile of 1,3,4-oxadiazoles, this compound could also be explored for other therapeutic applications, such as anti-inflammatory, analgesic, and antiviral activities. Further research, including in vitro and in vivo studies, is necessary to fully elucidate its pharmacological profile.

Conclusion

This compound is a molecule with a simple yet potent structure, combining the pharmacologically privileged 1,3,4-oxadiazole ring with a phenol moiety. This technical guide has provided a detailed overview of its chemical and physical properties, a plausible and well-reasoned synthetic protocol, and an in-depth analysis of its expected spectroscopic characteristics. While experimental data for this specific molecule is somewhat limited in the public domain, the information presented here, based on established chemical principles and data from closely related compounds, offers a solid foundation for researchers. The potential for diverse biological activities makes this compound a compelling candidate for further investigation in the field of drug discovery and development. Future work should focus on obtaining experimental validation of its synthesis, comprehensive spectroscopic and crystallographic characterization, and a thorough evaluation of its biological activities.

References

- 1. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 5378-29-0 | FAA37829 [biosynth.com]

- 4. This compound | C8H6N2O2 | CID 4300762 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 1,3,4-Oxadiazole Core: A Historical and Synthetic Guide for the Modern Researcher

Abstract

The 1,3,4-oxadiazole ring, a seemingly simple five-membered heterocycle, has etched a significant mark in the landscape of medicinal chemistry. Its remarkable chemical stability and versatile biological activities have made it a "privileged scaffold" in drug discovery, leading to the development of numerous therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and key synthetic methodologies for constructing this important heterocyclic core. We will delve into the seminal moments of its discovery, dissect the mechanisms of its formation, provide detailed experimental protocols for its synthesis, and survey its impact on modern medicine. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the 1,3,4-oxadiazole nucleus, from its historical roots to its contemporary applications.

The Dawn of a Privileged Scaffold: A Historical Perspective

The journey of the 1,3,4-oxadiazole ring from a chemical curiosity to a cornerstone of medicinal chemistry is a testament to the persistent exploration of heterocyclic compounds. While substituted derivatives were likely synthesized earlier, the first documented preparation of the parent, unsubstituted 1,3,4-oxadiazole was a pivotal moment in the history of this heterocycle.

The First Synthesis: Ainsworth's Contribution (1965)

In 1965, C. Ainsworth reported the first synthesis of the fundamental 1,3,4-oxadiazole ring.[1] This pioneering work provided the first unambiguous evidence of the existence and stability of this heterocyclic system. The synthesis was achieved through the thermolysis of ethyl formate formylhydrazone.[1] This discovery laid the groundwork for the subsequent explosion of research into the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives.

Foundational Synthetic Strategies: Building the 1,3,4-Oxadiazole Core

The versatility of the 1,3,4-oxadiazole scaffold is matched by the diversity of synthetic routes developed for its construction. Over the decades, chemists have devised numerous methods, ranging from classical cyclodehydration reactions to more modern and elegant approaches. This section will detail three historically and synthetically significant methods for preparing 2,5-disubstituted 1,3,4-oxadiazoles, complete with mechanistic insights and detailed experimental protocols.

The Classic Approach: Cyclodehydration of Diacylhydrazines

One of the most traditional and widely employed methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines. This method involves the removal of a water molecule from the diacylhydrazine precursor to form the stable aromatic oxadiazole ring. A variety of dehydrating agents can be used, with phosphorus oxychloride (POCl₃) being a common and effective choice.[2]

Causality of Experimental Choices: The choice of a powerful dehydrating agent like phosphorus oxychloride is crucial for driving the reaction to completion. The high temperature (reflux) provides the necessary activation energy for the cyclization and dehydration steps. The work-up procedure involving pouring the reaction mixture onto crushed ice serves to quench the reactive POCl₃ and precipitate the organic product, which can then be neutralized and purified.

-

Materials:

-

N,N'-Dibenzoylhydrazine (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5-10 eq)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Beaker

-

Büchner funnel and filter flask

-

Sodium bicarbonate solution (saturated)

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of N,N'-dibenzoylhydrazine (1.0 eq) and phosphorus oxychloride (5-10 eq) is prepared.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and then slowly poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration and washed with cold water.

-

The crude product is then washed with a saturated solution of sodium bicarbonate to neutralize any remaining acidic impurities, followed by another wash with cold water.

-

The solid is dried and purified by recrystallization from ethanol to afford pure 2,5-diphenyl-1,3,4-oxadiazole.

-

Caption: Mechanism of Diacylhydrazine Cyclodehydration.

A Convergent Route: The Huisgen 1,3,4-Oxadiazole Synthesis

The Huisgen reaction provides an elegant and convergent pathway to 2,5-disubstituted 1,3,4-oxadiazoles from 5-substituted tetrazoles and acyl chlorides or anhydrides.[3][4][5] This reaction proceeds through a fascinating rearrangement of an unstable N-acylated tetrazole intermediate.

Causality of Experimental Choices: The use of a high-boiling solvent like pyridine serves both as a solvent and a base to neutralize the HCl generated during the reaction. The elevated temperature is necessary to induce the rearrangement and nitrogen extrusion from the N-acylated tetrazole intermediate. The work-up with aqueous acid removes the pyridine, allowing for the isolation of the desired oxadiazole.

-

Materials:

-

5-Methyl-1H-tetrazole (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Pyridine (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

-

Procedure:

-

A solution of 5-methyl-1H-tetrazole (1.0 eq) in pyridine is prepared in a round-bottom flask.

-

Benzoyl chloride (1.1 eq) is added dropwise to the solution at room temperature.

-

The reaction mixture is then heated to 120 °C and stirred for 8-12 hours.[3]

-

After cooling to room temperature, the reaction mixture is diluted with dichloromethane (DCM) and washed sequentially with 1 M hydrochloric acid, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel to yield 2-phenyl-5-methyl-1,3,4-oxadiazole.

-

Caption: Mechanism of the Huisgen 1,3,4-Oxadiazole Synthesis.

The Rise of a Pharmacophore: 1,3,4-Oxadiazoles in Drug Discovery

The chemical stability and unique electronic properties of the 1,3,4-oxadiazole ring make it an excellent bioisostere for amide and ester functional groups, improving the pharmacokinetic profiles of drug candidates.[6] This has led to its incorporation into a wide array of therapeutic agents across various disease areas. The biological activities of 1,3,4-oxadiazole derivatives are extensive and include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[6][7][8][9]

FDA-Approved Drugs Featuring the 1,3,4-Oxadiazole Scaffold

The therapeutic importance of the 1,3,4-oxadiazole nucleus is underscored by the number of drugs containing this scaffold that have received FDA approval.

| Drug Name | Therapeutic Class | Indication | Year of FDA Approval |

| Raltegravir | Antiviral | HIV-1 Infection | 2007 |

| Zibotentan | Anticancer | Prostate Cancer (clinical trials) | N/A |

| Nesapidil | Antihypertensive | Hypertension | N/A (used in other countries) |

| Tiodazosin | Antihypertensive | Hypertension | N/A (used in other countries) |

| Furamizole | Antibacterial | Bacterial Infections | N/A (used in other countries) |

Note: While not all are FDA-approved, Zibotentan has undergone significant clinical investigation, and Nesapidil, Tiodazosin, and Furamizole are examples of the global therapeutic reach of this scaffold.[7][10][11]

Conclusion and Future Outlook

From its initial synthesis by Ainsworth over half a century ago, the 1,3,4-oxadiazole core has evolved into a cornerstone of modern medicinal chemistry. The development of robust and versatile synthetic methodologies has enabled the exploration of a vast chemical space, leading to the discovery of numerous biologically active compounds. The proven success of 1,3,4-oxadiazole-containing drugs in the clinic ensures that this privileged scaffold will continue to be a focus of research and development efforts for the foreseeable future. As our understanding of disease biology deepens, the unique properties of the 1,3,4-oxadiazole ring will undoubtedly be leveraged to design the next generation of innovative therapeutics.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review [wisdomlib.org]

- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 9. jddtonline.info [jddtonline.info]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

A Theoretical and Computational Guide to 3-(1,3,4-Oxadiazol-2-yl)phenol: Exploring Molecular Properties and Biological Potential

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 3-(1,3,4-Oxadiazol-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational theory and practical, step-by-step computational protocols. We will delve into the quantum chemical properties, potential biological interactions, and dynamic behavior of this molecule, underpinned by a philosophy of robust, self-validating methodologies.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have demonstrated a wide array of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[4][5][6][7] The inclusion of a phenol group, a well-known antioxidant pharmacophore, on the 1,3,4-oxadiazole ring suggests that this compound may possess significant therapeutic potential, particularly as an antimicrobial or antioxidant agent.[8][9]

Theoretical studies provide a powerful and cost-effective avenue to explore the chemical reactivity, molecular interactions, and potential biological activity of novel compounds before their synthesis and experimental testing. This guide will outline a systematic computational workflow to elucidate the key characteristics of this compound.

Part 1: Foundational Quantum Chemical Analysis

The initial step in the theoretical investigation of any molecule is to determine its most stable three-dimensional structure and to probe its fundamental electronic properties. Density Functional Theory (DFT) is a robust and widely used quantum chemical method for this purpose.

Geometry Optimization and Vibrational Frequency Analysis

The equilibrium geometry of this compound in its ground state can be determined through geometry optimization. This process finds the coordinates of the atoms that correspond to a minimum on the potential energy surface. A subsequent frequency calculation is crucial to confirm that the optimized structure is a true minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's vibrational spectra (e.g., Infrared and Raman), which can be compared with experimental data for validation.

Experimental Protocol: Geometry Optimization and Frequency Calculation using Gaussian

-

Input File Preparation:

-

Construct the initial 3D structure of this compound using a molecular builder such as GaussView.

-

Create a Gaussian input file (.com or .gjf) with the following keywords in the route section: #p B3LYP/6-311++G(d,p) Opt Freq.

-

B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional, a widely used and reliable functional for organic molecules.

-

6-311++G(d,p): A triple-zeta basis set with diffuse functions on heavy atoms and hydrogen (++) and polarization functions on heavy atoms (d) and hydrogen (p), providing a good balance between accuracy and computational cost for molecules of this size.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

-

Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state) of the molecule.

-

-

Execution:

-

Submit the input file to the Gaussian software.

-

-

Analysis of Results:

-

Open the output file (.log or .out) in a text editor or a visualization program like GaussView.

-

Verify that the optimization has converged by searching for "Optimization completed."

-

Confirm that the frequency calculation yielded no imaginary frequencies, which indicates a true energy minimum.

-

Visualize the optimized geometry and the calculated vibrational modes. The predicted IR spectrum can be compared to experimental data if available.

-

Logical Relationship: From Structure to Properties

Caption: Workflow for determining the optimized geometry and foundational properties.

Electronic Properties and Chemical Reactivity Descriptors

The electronic properties of a molecule govern its reactivity. Key descriptors derived from DFT calculations provide insights into the molecule's behavior in chemical reactions.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.

Data Presentation: Calculated Electronic Properties of this compound